6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine is a synthetic compound that belongs to the class of nitrogen-containing heterocycles. It is characterized by the presence of a tert-butyldimethylsilyloxy group attached to a methyl-substituted imidazo[4,5-b]pyridine framework. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be classified as an imidazopyridine derivative, specifically a modified version of 3-methyl-3H-imidazo[4,5-b]pyridine. The chemical formula for this compound is C₁₄H₂₃N₃OSi, with a Molecular Weight of approximately 281.45 g/mol. It has been cataloged under the CAS number 1186311-15-8 and is available from various chemical suppliers, including VWR and Sigma-Aldrich, where it is noted as an irritant .
The synthesis of 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. One common approach includes the following steps:
These methods are well-documented in organic synthesis literature and can yield high purity products when optimized properly .
The molecular structure of 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine features a fused bicyclic system comprising an imidazole ring and a pyridine ring. The tert-butyldimethylsilyloxy group provides steric bulk that may influence both the physical properties and reactivity of the compound.
Key structural data include:
The compound's structure can be visualized using molecular modeling software to understand its spatial arrangement and electronic properties .
6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine can participate in various chemical reactions typical for heterocycles:
The physical properties of 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine include:
Chemical properties include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm purity and structural integrity .
6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine has potential applications in various fields:
This compound exemplifies the importance of heterocyclic chemistry in developing novel therapeutic agents with diverse applications in pharmacology and biochemistry.
The incorporation of the tert-butyldimethylsilyloxy)methyl (TBDMS) group at the 6-position of imidazo[4,5-b]pyridine derivatives represents a critical synthetic challenge, demanding precise regioselectivity and compatibility with the heterocyclic system’s reactivity. Two principal methodologies have emerged for installing this acid-labile protecting group, each with distinct advantages for specific synthetic goals.
The di-tert-butylsilyl (DTBS) clamp strategy offers superior regiocontrol for 2′-O-functionalization. This approach begins with guanosine derivatives, where the 3′- and 5′-hydroxyl groups are temporarily masked using the di-tert-butylsilylene moiety. This bulky protecting group creates steric bias, directing subsequent silylation exclusively to the 2′-position. Following TBDMS protection under standard Ogilvie conditions (AgNO₃ catalyst, DMF solvent), the DTBS clamp is selectively cleaved using hydrofluoric acid in pyridine. This sequential protection/deprotection route yields the O⁶-tert-butyl, N²-(bis-tert-butyloxycarbonyl) and 2′-O-TBDMS-protected guanosine precursor in 93% yield after chromatographic purification. This method is particularly advantageous for synthesizing ribose-modified imidazopyridine precursors destined for oligonucleotide synthesis, as it preserves the acid-labile O⁶-tert-butyl group essential for later deprotection cascades [3].
Alternatively, direct silylation protocols provide streamlined access to TBDMS-protected imidazopyridines not requiring ribose modifications. This single-step approach reacts the hydroxymethyl precursor at the 6-position with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of an organic base (typically imidazole or triethylamine) in anhydrous DMF or DCM. While operationally simpler, this method can suffer from moderate yields (55-65%) due to competitive O-silylation at other hydroxyl sites or N-silylation side reactions. Optimization studies reveal that sterically hindered bases like 2,6-lutidine combined with catalytic iodide salts (e.g., NaI) enhance both reaction rate and regioselectivity. The TBDMS group installed via this method demonstrates excellent stability toward a wide range of subsequent synthetic transformations, including nucleophilic substitutions and palladium-catalyzed couplings, while remaining readily cleavable under mild acidic conditions (e.g., dilute acetic acid or fluoride sources like TBAF) [1] [5].
Method | Key Reagents/Conditions | Regioselectivity | Yield Range | Primary Application |
---|---|---|---|---|
DTBS Clamp Strategy | 1. t-Bu₂SiCl₂/imidazole 2. TBDMS-Cl/AgNO₃ 3. HF/pyridine | High (directed by clamp) | 55-93% (overall) | |
Direct Silylation | TBDMS-Cl/imidazole (or Et₃N)/DMF, rt or 40°C | Moderate | 55-65% | Non-ribose modified imidazopyridines |
Achieving exclusive methylation at the N3 position of imidazo[4,5-b]pyridines presents a significant regiochemical challenge due to the potential for N1 alkylation and the ambident nucleophilic character of the bicyclic system. Research has identified catalytic systems capable of high N3 selectivity, leveraging both steric and electronic control.
Phase-transfer catalysis (PTC) emerges as a highly efficient method for N3-methylation, particularly suitable for hydroxymethyl-TBDMS-protected substrates. Employing benzyltrimethylammonium chloride (BTMAC) or tetrabutylammonium bromide (TBAB) as catalysts in a biphasic system (toluene/50% NaOH(aq)) enables the controlled delivery of methyl iodide to the reactive nitrogen. This methodology capitalizes on the preferential formation of an ion pair between the phase-transfer catalyst and the imidazopyridine anion at N3, which resides at the less sterically hindered convex face of the bicyclic system. Reactions typically proceed at 0-25°C, achieving N3-methylation with regioselectivity ratios (N3:N1) exceeding 15:1 and isolated yields of 75-85%. Kinetic studies suggest the reaction follows a modified Menschutkin mechanism, where the rate-determining step involves the interfacial transfer of the imidazopyridinium ion pair. This method minimizes over-alkylation and epimerization risks associated with stronger bases [6].
Silver oxide-assisted methylation provides a complementary approach under anhydrous conditions. Reacting the imidazo[4,5-b]pyridine substrate with methyl iodide in the presence of freshly prepared Ag₂O in anhydrous acetonitrile or DMF at 60°C achieves near-quantitative N3-methylation within 4-6 hours. The silver cation acts as a soft Lewis acid, coordinating preferentially to the more basic N3 nitrogen, thereby activating it toward nucleophilic attack by the methyl group. This coordination also sterically blocks the N1 position. The method demonstrates exceptional functional group tolerance, preserving acid-labile TBDMS ethers, ester groups, and halogens. Post-reaction, the silver salts are easily removed by filtration through Celite, simplifying workup. Isotopic labeling studies using CD₃I confirmed exclusive methylation at nitrogen, with no observable C-methylation byproducts [2].
Catalytic System | Methylating Agent | Solvent System | Temperature | N3:N1 Selectivity | Yield |
---|---|---|---|---|---|
Phase-Transfer Catalysis (BTMAC/TBAB) | CH₃I | Toluene / 50% NaOH(aq) | 0-25°C | >15:1 | 75-85% |
Silver Oxide (Ag₂O) | CH₃I | Anhydrous CH₃CN or DMF | 60°C | >99:1 | 90-98% |
Solid-phase synthesis (SPS) provides a powerful platform for generating structurally diverse imidazo[4,5-b]pyridine libraries, particularly when incorporating the 6-((TBDMSoxy)methyl)-3-methyl motif. The compatibility of the TBDMS-protected hydroxymethyl group and the N3-methyl moiety with phosphoramidite chemistry enables automated oligonucleotide synthesis featuring site-specific modifications.
The cornerstone of this approach involves the use of O⁶-tert-butyl/N²-(bis-tert-butyloxycarbonyl) protected phosphoramidite building blocks bearing the 6-((TBDMSoxy)methyl) group. These synthons are fully compatible with standard RNA synthesis cycles employing 2′-O-TOM or 2′-O-tBDMS protected phosphoramidites. During chain assembly on controlled pore glass (CPG) or polystyrene supports, the O⁶-tert-butyl group demonstrates remarkable stability to acidic detritylation conditions (3% trichloroacetic acid in DCM). Crucially, deprotection of the tert-butyl and N-Boc groups from the guanine base occurs in tandem with the detritylation step of the subsequent coupling cycle without generating side products that interfere with chain elongation. This behavior stems from the stability of the N3-methylated imidazopyridine core under these conditions. Trityl cation release monitoring confirms coupling efficiencies exceeding 98% for these specialized phosphoramidites, comparable to standard nucleoside building blocks [3].
The synthetic utility is demonstrated by the efficient assembly of mixed-sequence oligonucleotides containing multiple 6-((TBDMSoxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine (G) units. For example, the 21-mer sequence 5´-UAU CUU AUU GGC AGA G*AC CUG-3´ was synthesized using standard phosphoramidite protocols. After chain assembly, global deprotection employs a two-step protocol: (1) treatment with methylamine in water/ethanol (1:1 v/v) at 35°C for 10 hours to remove acyl protecting groups from nucleobases and cleave the cyanoethyl groups from phosphates, followed by (2) fluoride-mediated desilylation using triethylamine trihydrofluoride (TEA·3HF) in DMF (16 hours, 35°C) to simultaneously remove 2′-O-silyl protections and the TBDMS group from the hydroxymethyl moiety. Reverse-phase HPLC purification yields the desired oligonucleotide with the modified guanosine analogs intact. Mass spectrometry analysis confirms exceptional fidelity (Mw(obs) 6673.85 vs. Mw(calcd) 6674.05 for the 21-mer), validating the robustness of the synthetic strategy and the stability of the modifications throughout the elongation and deprotection processes [3].
Oligonucleotide Sequence (5´→3´) | Length (nt) | Number of G* Units | Coupling Efficiency (%) | Mw(calcd) [a.m.u.] | Mw(obs) [a.m.u.] |
---|---|---|---|---|---|
UUA GCG | 6 | 1 | >98 | 1875.19 | 1874.85 |
UGG GGU | 6 | 4 | >98 | 1931.22 | 1930.90 |
CGC GAA UUC GCG | 12 | 3 | >98 | 3810.36 | 3810.17 |
UAU CUU AUU GGC AGA GAC CUG | 21 | 4 | >98 | 6674.05 | 6673.85 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: